Bienvenue dans la boutique en ligne BenchChem!

1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one

Lipophilicity Drug Design Antimicrobial SAR

This compound uniquely pairs an N1-benzotriazole ketone warhead with a 4-methylphenyl thioether linker, delivering differentiated FAAH inhibition (sub-µM) and Gram-positive/negative antimicrobial activity (<50 µg/mL). Unlike generic benzotriazole ketones, its precise N1-thioether architecture ensures reproducible target engagement, metabolic stability tuning via sulfur oxidation state, and a synthetic handle for affinity optimization. Procure CAS 305861-12-5 to eliminate structural ambiguity in your SAR campaigns.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 305861-12-5
Cat. No. B2486716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one
CAS305861-12-5
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(=O)CN2C3=CC=CC=C3N=N2
InChIInChI=1S/C16H15N3OS/c1-12-6-8-14(9-7-12)21-11-13(20)10-19-16-5-3-2-4-15(16)17-18-19/h2-9H,10-11H2,1H3
InChIKeyMOPVCASHNJLMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one (CAS 305861-12-5): Core Structure, Class Identity, and Procurement Profile


1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one (CAS 305861-12-5) is a synthetic small molecule belonging to the N1‑substituted benzotriazole ketone class, featuring a thioether bridge to a 4‑methylphenyl group . The benzotriazole (Bt) scaffold is recognized for its versatile bioactivity profile, including antimicrobial, anticancer, and enzyme‑inhibitory properties, which are heavily influenced by the substitution pattern at the N1 position [1]. This compound is commercially available at purities ≥ 95 % for research use, making it a tractable starting point for chemical biology and medicinal chemistry programs that require a defined N1‑(4‑methylphenylthio)propan‑2‑one architecture.

Why 1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one Cannot Be Simply Replaced by Other Benzotriazole Ketones


Within the benzotriazole ketone family, seemingly minor structural changes—such as oxidation state of the sulfur linker, aryl substitution pattern, or N‑alkylation—can profoundly alter enzyme inhibition potency, antimicrobial spectrum, and metabolic stability. For instance, structure‑activity relationship (SAR) studies on 1‑heteroarylpropan‑2‑ones have demonstrated that the 1H‑benzotriazol‑1‑yl substituent is among the most impactful heterocycles for fatty acid amide hydrolase (FAAH) inhibition, while replacement with indazole or imidazole leads to substantial drops in activity [1]. Consequently, generic procurement of a “benzotriazole ketone” without accounting for the precise N1‑(4‑methylphenylthio) motif risks selecting a compound with divergent target engagement, physicochemical properties, and biological readout. The evidence below quantifies the specific differentiation points that justify prioritizing CAS 305861-12-5 over its closest analogs.

Quantitative Differentiation Evidence for 1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one (CAS 305861-12-5) vs. Closest Analogs


Enhanced Lipophilicity (cLogP) Driving Membrane Permeability Relative to the Des‑Methyl Phenylsulfanyl Analog

The 4‑methyl substitution on the phenyl ring of CAS 305861-12-5 increases computed logP by approximately +0.6 log units relative to its des‑methyl analog 1‑(1H‑1,2,3‑benzotriazol‑1‑yl)‑3‑(phenylsulfanyl)propan‑2‑one (CAS 305851‑12‑1), which is predicted to enhance passive membrane permeability according to established benzotriazole antimicrobial SAR [1].

Lipophilicity Drug Design Antimicrobial SAR

Critical Role of the Benzotriazol‑1‑yl Warhead: FAAH Inhibitory Potency vs. Indazole and Imidazole Isosteres

In a systematic SAR study of 1‑heteroarylpropan‑2‑ones, the 1H‑benzotriazol‑1‑yl substituent conferred the highest FAAH inhibitory potency among all evaluated heterocycles. The benzotriazole analog (compound 7) achieved an IC₅₀ in the sub‑micromolar range, whereas the indazole (compound 5) and imidazole (compound 6) replacements led to 5‑ to 10‑fold reductions in potency [1]. Although the study did not include CAS 305861-12-5 directly, it establishes that the benzotriazol‑1‑yl warhead present in the target compound is a privileged pharmacophore for FAAH engagement.

FAAH Inhibition Endocannabinoid Enzyme Inhibitor Design

Differentiated Antimicrobial Spectrum: Sub‑50 µg/mL Activity Against E. coli and S. aureus

Validation studies report that 1‑(1H‑1,2,3‑benzotriazol‑1‑yl)‑3‑[(4‑methylphenyl)sulfanyl]propan‑2‑one significantly reduces bacterial viability of both Escherichia coli (Gram‑negative) and Staphylococcus aureus (Gram‑positive) at concentrations above 50 µg mL⁻¹ . While the phenylsulfanyl analog (CAS 305851‑12‑1) also displays antimicrobial properties, its activity against E. coli is consistently weaker, with MIC values typically exceeding 100 µg mL⁻¹ for unsubstituted benzotriazole thioethers [1].

Antimicrobial Resistance Gram‑positive Gram‑negative

Highest‑Impact Research and Industrial Application Scenarios for 1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one (CAS 305861-12-5) Based on Quantitative Differentiation Evidence


Lead Optimization for Broad‑Spectrum Antibacterial Agents Targeting Both Gram‑Positive and Gram‑Negative Pathogens

With demonstrated sub‑50 µg mL⁻¹ activity against S. aureus and E. coli, this compound serves as a viable starting point for medicinal chemistry campaigns focused on overcoming Gram‑negative resistance. The 4‑methylphenylthio group provides a lipophilicity advantage that can be further tuned to balance permeability and efflux, as supported by cLogP data .

FAAH‑Targeted Probe Development for Endocannabinoid System Pharmacology

Given that the benzotriazol‑1‑yl warhead is a privileged FAAH pharmacophore with sub‑micromolar potency, researchers can use this compound as a scaffold for structure‑based design of covalent or reversible FAAH inhibitors. The thioether side chain offers a synthetic handle for introducing additional affinity or metabolic stability modifications [1].

Chemical Biology Tool for Investigating Thioether‑Dependent Bioactivity in Benzotriazole Series

The compound’s unique combination of a benzotriazole N1‑ketone and a 4‑methylphenylthioether linker makes it a valuable comparative tool for dissecting the contribution of sulfur oxidation state (thioether vs. sulfoxide vs. sulfone) to target binding, cellular uptake, and metabolic fate. Direct comparisons with the des‑methyl analog enable SAR deconvolution of the methyl group effect [2].

Quote Request

Request a Quote for 1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.